1-Cyclooctyl-3-(4-methoxyphenyl)urea

Description

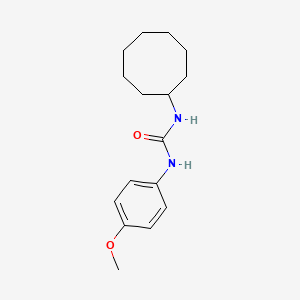

1-Cyclooctyl-3-(4-methoxyphenyl)urea is a urea derivative characterized by a cyclooctyl group attached to one nitrogen of the urea moiety and a 4-methoxyphenyl group on the other. Urea derivatives are widely explored for their biological activities, including anticancer, antimicrobial, and enzyme-inhibitory properties.

Properties

IUPAC Name |

1-cyclooctyl-3-(4-methoxyphenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O2/c1-20-15-11-9-14(10-12-15)18-16(19)17-13-7-5-3-2-4-6-8-13/h9-13H,2-8H2,1H3,(H2,17,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXUFHMITZQUNCK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)NC2CCCCCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

2.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49823436 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclooctyl-3-(4-methoxyphenyl)urea typically involves the reaction of cyclooctylamine with 4-methoxyphenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Cyclooctylamine+4-Methoxyphenyl isocyanate→this compound

The reaction is usually conducted in an inert solvent such as dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. The final product is obtained through a series of purification steps to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

1-Cyclooctyl-3-(4-methoxyphenyl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents such as thionyl chloride or phosphorus tribromide.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

1-Cyclooctyl-3-(4-methoxyphenyl)urea has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development and as a pharmacological agent.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Cyclooctyl-3-(4-methoxyphenyl)urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Modifications and Physicochemical Properties

The table below compares key physicochemical properties and structural features of 1-cyclooctyl-3-(4-methoxyphenyl)urea with related compounds:

*Estimated based on molecular formula. †Range includes multiple analogs from the same study.

Key Observations:

- Cyclooctyl vs.

- Substituent Effects : The 4-methoxyphenyl group provides electron-donating resonance effects, contrasting with electron-withdrawing groups like chloro (24 ) or nitro (1-(3-chlorophenyl)-3-(4-nitrophenyl)urea ). This difference may influence hydrogen-bonding capacity and target affinity.

- Synthetic Accessibility : Yields for cyclooctyl derivatives (80–96% ) are comparable to cyclopentyl analogs (86% ), suggesting similar synthetic efficiency.

Antiproliferative and Anticancer Activity:

- Pyridine-Urea Analogs : Compounds like 1-[4-chloro-3-(trifluoromethyl)phenyl]-3-[6-(4-methoxyphenyl)pyridin-3-yl]urea (82) exhibit cytotoxicity against MCF-7 breast cancer cells, highlighting the importance of aryl substituents in modulating activity .

- β-Carboline Derivatives : 1-(4-Methoxyphenyl)-β-carboline analogs with oxazole substituents show enhanced cytotoxicity (e.g., IC50 = 2.13 μM for ovarian cancer ), suggesting that the 4-methoxyphenyl group synergizes with heterocyclic moieties.

Anti-Tuberculosis Activity:

- Cyclooctyl urea derivatives (e.g., compound 24 ) are reported as anti-tuberculosis candidates. The chloro and methyl substituents on the phenyl ring may enhance interactions with bacterial targets compared to methoxy groups.

Enzymatic and Receptor Interactions:

Q & A

Q. What are the optimized synthetic routes for 1-Cyclooctyl-3-(4-methoxyphenyl)urea, and how can reaction conditions be tailored to improve yield?

- Methodological Answer : The synthesis typically involves:

- Urea Bond Formation : Reacting cyclooctylamine with 4-methoxyphenyl isocyanate under anhydrous conditions. Solvents like THF or DCM are preferred, with catalytic bases (e.g., triethylamine) to enhance reactivity .

- Cyclooctyl Group Functionalization : Ensure steric hindrance is minimized by using excess isocyanate or elevated temperatures (60–80°C) .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures improves purity .

Key variables to optimize: reaction time (12–24 hrs), stoichiometric ratios (1:1.2 amine:isocyanate), and inert atmosphere to prevent hydrolysis .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy :

- ¹H NMR : Look for urea NH signals (~6.5–7.5 ppm, broad) and methoxy protons (~3.8 ppm). Cyclooctyl protons appear as complex multiplets (1.2–2.3 ppm) .

- ¹³C NMR : Carbonyl carbons (urea C=O) resonate at ~155–160 ppm; methoxy carbons at ~55 ppm .

- X-ray Crystallography :

- Use SHELX for structure refinement .

- Key parameters: Monoclinic space groups (e.g., P2₁/c) with hydrogen-bonding networks (N–H···O) stabilizing the crystal lattice .

- Mass Spectrometry : ESI-MS in positive ion mode confirms molecular ion peaks (e.g., m/z 316.2 [M+H]⁺) .

Advanced Research Questions

Q. How can density-functional theory (DFT) elucidate the electronic properties and reactivity of this compound?

- Methodological Answer :

- Functional Selection : Hybrid functionals (e.g., B3LYP) with 6-31G(d,p) basis sets balance accuracy and computational cost for urea derivatives .

- Key Analyses :

- Electrostatic Potential Maps : Identify nucleophilic/electrophilic sites (e.g., urea carbonyl as electrophilic center) .

- HOMO-LUMO Gaps : Correlate with stability; gaps <4 eV suggest susceptibility to redox reactions .

- Validation : Compare computed IR spectra with experimental data to validate force fields .

Q. How should researchers resolve contradictions between observed bioactivity and computational predictions?

- Methodological Answer :

- Experimental Validation :

- Enzyme Assays : Test inhibitory activity against targets (e.g., kinases) using fluorescence-based assays .

- MD Simulations : Run 100-ns simulations (AMBER/CHARMM) to assess binding mode stability if in vitro activity contradicts docking scores .

- Data Triangulation : Cross-reference DFT-derived charge distributions with crystallographic B-factors to identify flexible regions affecting binding .

Q. What strategies enable comparative studies between this compound and its structural analogs?

- Methodological Answer :

- Analog Design : Replace cyclooctyl with cyclohexyl or methoxyphenyl with ethoxyphenyl to assess steric/electronic effects .

- Activity Cliffs : Use SAR matrices to identify substituents causing drastic activity changes (e.g., IC₅₀ shifts >10x) .

- Thermodynamic Profiling : Compare ΔGbinding (ITC) and solubility (HPLC) to rationalize pharmacokinetic differences .

Q. What challenges arise in crystallizing this compound, and how can they be mitigated?

- Methodological Answer :

- Common Issues :

- Polymorphism : Screen solvents (e.g., DMSO, acetone) and temperatures (4°C vs. RT) to isolate stable forms .

- Disorder : Cyclooctyl groups may exhibit conformational disorder; refine using restraints in SHELXL .

- Data Collection : High-resolution (<1.0 Å) datasets (synchrotron sources) improve electron density maps for bulky substituents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.